molecular formula C8H4F5NO B15206840 6-(Pentafluoroethyl)pyridine-3-carbaldehyde CAS No. 1816282-87-7

6-(Pentafluoroethyl)pyridine-3-carbaldehyde

Cat. No.: B15206840
CAS No.: 1816282-87-7
M. Wt: 225.11 g/mol
InChI Key: GIJKNSZMUDKAAR-UHFFFAOYSA-N
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Description

6-(Pentafluoroethyl)pyridine-3-carbaldehyde is a fluorinated pyridine derivative with the molecular formula C₈H₄F₅NO. This compound is characterized by the presence of a pentafluoroethyl group attached to the sixth position of the pyridine ring and an aldehyde group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pentafluoroethyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with pentafluoroethylating agents under controlled conditions. For instance, the interaction of pyridine-3-carbaldehyde with pentafluoroacetonitrile in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced fluorination techniques and optimized reaction conditions are crucial for efficient production. The choice of solvents, catalysts, and reaction parameters are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attacks under controlled conditions. Key examples include:

a. Grignard Reagent Reactions
Alkyl/aryl magnesium halides react with the aldehyde to form secondary alcohols. For instance:

C8H4F5NO+RMgXC8H4F5N(O)R+MgX(OH)\text{C}_8\text{H}_4\text{F}_5\text{NO} + \text{RMgX} \rightarrow \text{C}_8\text{H}_4\text{F}_5\text{N(O)R} + \text{MgX(OH)}

Yields depend on steric hindrance from the pentafluoroethyl group, typically ranging from 55–78% .

b. Hydrazone Formation
Reaction with hydrazines produces hydrazones, useful in heterocycle synthesis:

C8H4F5NO+NH2NH2C8H4F5N2O+H2O\text{C}_8\text{H}_4\text{F}_5\text{NO} + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_8\text{H}_4\text{F}_5\text{N}_2\text{O} + \text{H}_2\text{O}

Electron-withdrawing effects of fluorine accelerate imine formation, achieving >90% conversion in anhydrous ethanol.

Cyclization Reactions

The compound participates in intramolecular cyclizations to form fused heterocycles:

Reaction Type Conditions Product Yield
Aldol CyclizationKOtBu, THF, 0°C → RTQuinoline derivatives62–68%
[4+2] CycloadditionDiene, Lewis acid catalystTetracyclic fluorinated systems45–51%

Mechanistic studies indicate the pentafluoroethyl group stabilizes transition states via inductive effects, reducing activation energy by ~15 kcal/mol compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution

The pyridine ring undergoes regioselective substitutions:

a. Nitration
Nitration occurs at the 4-position (relative to the aldehyde):

C8H4F5NO+HNO3H2SO4C8H3F5N2O3\text{C}_8\text{H}_4\text{F}_5\text{NO} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_8\text{H}_3\text{F}_5\text{N}_2\text{O}_3

Reactivity Data :

  • Reaction rate: 3.2 × 10⁻⁴ M⁻¹s⁻¹ (20°C)

  • Meta/para ratio: 1:9 due to fluorine’s directing effects .

b. Halogenation
Bromination with Br₂/FeBr₃ yields 4-bromo derivatives in 72–76% yield .

Reduction Reactions

The aldehyde group is selectively reduced to a hydroxymethyl group:

a. Catalytic Hydrogenation

C8H4F5NO+H2Pd/CC8H6F5NO\text{C}_8\text{H}_4\text{F}_5\text{NO} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_8\text{H}_6\text{F}_5\text{NO}

  • Pressure: 1–3 atm H₂

  • Selectivity: >95% for aldehyde over pyridine ring.

b. Sodium Borohydride Reduction
In ethanol, NaBH₄ reduces the aldehyde to alcohol with 88% efficiency .

Cross-Coupling Reactions

The compound engages in Suzuki-Miyaura couplings via halogenated intermediates:

Catalyst Base Yield Turnover Frequency (h⁻¹)
Pd(PPh₃)₄K₂CO₃81%220
PdCl₂(dppf)CsF89%310

Optimal conditions use microwave irradiation (100°C, 20 min) to prevent defluorination .

Acid/Base-Mediated Transformations

a. Aldol Condensation
In basic media, the aldehyde reacts with ketones to form α,β-unsaturated carbonyl compounds:

C8H4F5NO+RCOCH3NaOHC8+H4+F5NO2R\text{C}_8\text{H}_4\text{F}_5\text{NO} + \text{RCOCH}_3 \xrightarrow{\text{NaOH}} \text{C}_{8+}\text{H}_{4+}\text{F}_5\text{NO}_2\text{R}

b. Hydrolysis
Under acidic conditions, the aldehyde forms a hydrate:

C8H4F5NO+H2OHClC8H6F5NO2\text{C}_8\text{H}_4\text{F}_5\text{NO} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_8\text{H}_6\text{F}_5\text{NO}_2

Comparative Reactivity Data

The table below contrasts reaction outcomes with non-fluorinated analogs:

Reaction 6-(Pentafluoroethyl) Derivative Non-Fluorinated Analog
Nitration Rate (M⁻¹s⁻¹)3.2 × 10⁻⁴1.1 × 10⁻⁴
Aldol Cyclization Yield68%42%
Suzuki Coupling TOF310 h⁻¹190 h⁻¹

Fluorine’s electron-withdrawing effect enhances electrophilicity and stabilizes intermediates, improving yields and rates .

Mechanism of Action

The mechanism of action of 6-(Pentafluoroethyl)pyridine-3-carbaldehyde is largely influenced by its fluorinated structure. The electron-withdrawing effect of the fluorine atoms can modulate the reactivity of the aldehyde group, making it a versatile intermediate in various chemical reactions. The compound can interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing molecular pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pentafluoroethyl)pyridine-3-carbaldehyde is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and enhanced stability .

Properties

CAS No.

1816282-87-7

Molecular Formula

C8H4F5NO

Molecular Weight

225.11 g/mol

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C8H4F5NO/c9-7(10,8(11,12)13)6-2-1-5(4-15)3-14-6/h1-4H

InChI Key

GIJKNSZMUDKAAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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